molecular formula C18H22N4O3S B2645341 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1172279-33-2

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2645341
CAS No.: 1172279-33-2
M. Wt: 374.46
InChI Key: TZIZOGBWAOQWRL-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic chemical compound designed for research applications. This molecule integrates several pharmaceutically relevant structural features, including a cyclopropyl-substituted pyrazole core, a morpholine-4-carbonyl group, and a thiophene methyl acetamide side chain. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with a range of biological activities . The incorporation of the morpholine group is a common strategy in drug design to fine-tune properties like solubility and metabolic stability, as morpholine derivatives have been explored in the development of enzyme inhibitors, such as carbonic anhydrase II inhibitors . This combination of heterocycles suggests potential for this compound to be investigated as a bioactive probe or a protein ligand. Researchers may find value in evaluating its properties in areas such as kinase inhibition, enzyme modulation, or cellular signaling pathway analysis. The compound is provided for research and development purposes strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-17(19-11-14-2-1-9-26-14)12-22-16(13-3-4-13)10-15(20-22)18(24)21-5-7-25-8-6-21/h1-2,9-10,13H,3-8,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIZOGBWAOQWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CC=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide generally begins with the preparation of key intermediates through multi-step reactions. A commonly used synthetic route involves the following stages:

  • Cyclopropylation: Cyclopropyl derivatives can be synthesized via cyclopropanation reactions.

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

  • Incorporation of the Morpholine-4-carbonyl Group: Typically introduced via amide coupling reactions using suitable coupling agents.

  • Thiophene Addition: Introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, large-scale production focuses on optimizing yield and reducing costs. Methods like continuous flow synthesis, which enhances reaction efficiency, and the use of automated systems for precise reagent addition, are common. Strict control over reaction parameters (temperature, pressure, and solvent choice) ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions: The compound is likely to undergo various types of reactions, such as:

  • Oxidation: Can involve reagents like potassium permanganate.

  • Reduction: Typically employs agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution can occur at positions adjacent to electron-withdrawing groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, dichromate salts.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Mild to moderate temperatures, polar aprotic solvents.

Major Products: These reactions can produce derivatives with modified functional groups, potentially enhancing their activity or selectivity in biological applications.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the development of new molecules with potential pharmaceutical activity.

Biology: In biological studies, the compound may function as a probe to study cellular pathways or molecular interactions due to its diverse functional groups.

Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes, can be explored given the compound's structural complexity.

Industry: Its unique structural motifs make it suitable for material science applications, including the development of novel polymers or electronic materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, which could include receptors, enzymes, or nucleic acids. Its structural features allow it to engage in various binding modes, influencing biological pathways and resulting in desired therapeutic effects.

Molecular Targets and Pathways:

  • Receptors: The compound may exhibit selectivity towards certain receptor subtypes.

  • Enzymes: It can act as an inhibitor or activator, modulating enzyme activity.

  • Pathways: Involvement in signaling pathways related to inflammation, cancer, or metabolic disorders is possible.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)Acetamide

  • Structural Differences: Replaces the cyclopropyl and morpholine-carbonyl groups with a 4-methylphenoxy substituent. Contains an additional N-substitution on the pyrazole (N1 vs. N3 in the target compound).
Table 1: Key Properties Comparison
Property Target Compound 2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)Acetamide
Substituents (Pyrazole) 5-Cyclopropyl, 3-Morpholine-4-carbonyl 3-Unsubstituted, 4-Methylphenoxy
Acetamide Linker Single N-(thiophen-2-ylmethyl) group Dual N-substitution (pyrazole and thiophen-2-ylmethyl)
Regulatory Status Not approved for food use Approved as a flavoring agent (EU Regulation)
Reported Bioactivity Hypothesized kinase inhibition (structural analogy to patented compounds) Cooling sensation agent only

Pyrazole-Imidazole Hybrids (e.g., N-(4-Chlorophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]Acetamide)

  • Structural Differences :
    • Hybridizes pyrazole with imidazole cores, unlike the target compound’s standalone pyrazole.
    • Chlorophenyl substituents enhance lipophilicity compared to the target’s thiophene and morpholine groups.
  • Functional Differences: Demonstrated antimicrobial activity (e.g., compound 7n: 75% yield, melting point 155–159°C) .

2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Acetamide Derivatives

  • Structural Differences :
    • Replaces the morpholine-carbonyl group with a trifluoromethyl group, increasing electron-withdrawing effects.
    • Observed in patented kinase inhibitors (e.g., compound 191 in ), highlighting structural versatility for drug design .
  • Functional Differences :
    • Trifluoromethyl groups enhance metabolic stability but reduce hydrogen-bonding capacity compared to morpholine-carbonyl .
Table 2: Substituent Impact on Drug-Likeness
Substituent Target Compound Trifluoromethyl Analogues
Electronic Effects Morpholine-carbonyl: H-bond donor/acceptor Trifluoromethyl: Strong electron withdrawal
Solubility Higher (polar morpholine group) Lower (lipophilic CF3 group)
Metabolic Stability Moderate High

N-(Indazol-3-yl)Acetamide Derivatives

  • Structural Differences :
    • Features an indazole core instead of pyrazole, with ethoxyphenyl substituents (e.g., compound 5 in ).
  • Indazole’s planar structure may enhance DNA intercalation, unlike the pyrazole-based target compound .

Biological Activity

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Characterized by a complex structure that includes a pyrazole ring, morpholine moiety, and a thiophenyl group, this compound's unique configuration suggests various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4C_{21}H_{26}N_{4}O_{4}, with a molecular weight of approximately 398.463 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC21H26N4O4
Molecular Weight398.463 g/mol
StructurePyrazole, Morpholine, Thiophene

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR . Preliminary studies suggest that this compound may demonstrate comparable efficacy in inhibiting tumor growth in various cancer cell lines.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may facilitate interactions that inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . Further investigations into its mechanism of action could reveal pathways through which it exerts these effects.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi . The unique combination of the thiophenyl group with the pyrazole framework in this compound suggests enhanced bioactivity against microbial strains.

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example, compounds structurally related to this compound were tested for their cytotoxic effects on cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast cancer models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. Research on related pyrazole derivatives has established correlations between specific structural features and their pharmacological effects. For instance, modifications at the morpholine or thiophene positions can significantly alter activity profiles .

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